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Abstract

Cannabinor (PRS-211,375) is a synthetic, non-classical cannabinoid developed by Pharmos
Corporation as a potent and highly selective agonist for the cannabinoid receptor 2 (CB2).
Structurally similar to cannabidiol, Cannabinor was investigated for its therapeutic potential as
an analgesic, particularly in neuropathic and inflammatory pain states, without the psychotropic
effects associated with cannabinoid receptor 1 (CB1) activation. Preclinical studies
demonstrated its analgesic efficacy in various animal models. However, despite promising
initial data, Cannabinor failed to meet its primary efficacy endpoints in Phase Ilb human
clinical trials for acute post-operative pain, leading to the discontinuation of its development.
This document provides a comprehensive technical overview of the discovery, development,
mechanism of action, and experimental evaluation of Cannabinor.

Introduction

The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands, and
metabolic enzymes, has emerged as a significant target for therapeutic intervention in a range
of pathologies, including pain, inflammation, and neurodegenerative disorders. The two primary
cannabinoid receptors, CB1 and CB2, are G-protein coupled receptors (GPCRSs) that mediate
the physiological effects of cannabinoids. While CB1 receptors are predominantly expressed in
the central nervous system and are responsible for the psychoactive effects of compounds like
A°-tetrahydrocannabinol (THC), CB2 receptors are primarily located in the periphery,
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particularly on immune cells. This distribution has made the CB2 receptor an attractive target
for the development of peripherally-acting analgesics that are devoid of central nervous system
side effects.

Cannabinor (PRS-211,375) was designed as a selective CB2 receptor agonist with the aim of
providing a novel, non-opioid analgesic. Its development was based on the hypothesis that
selective activation of CB2 receptors could modulate inflammatory and neuropathic pain
pathways without inducing the undesirable psychotropic effects associated with CB1 receptor
activation.

Discovery and Synthesis

Cannabinor is classified as a "nonclassical" cannabinoid, with a chemical structure analogous
to cannabidiol.[1] While the specific, detailed synthetic route for PRS-211,375 is proprietary
and not publicly available, the synthesis of similar cannabidiol-related CB2 agonists typically
involves multi-step organic synthesis. A general conceptual workflow for the synthesis of such
compounds is outlined below.
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Conceptual Synthetic Workflow for Cannabinor.

Pharmacological Profile
Binding Affinity and Selectivity

Cannabinor is a potent and highly selective agonist for the CB2 receptor. Radioligand binding
assays were utilized to determine its affinity for both human CB1 and CB2 receptors.

© 2025 BenchChem. All rights reserved. 3/13 Tech Support


https://www.benchchem.com/product/b1668264?utm_src=pdf-body-img
https://www.benchchem.com/product/b1668264?utm_src=pdf-body
https://www.benchchem.com/product/b1668264?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1668264?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o o . Selectivity
Compound Receptor Binding Affinity (Ki)
(CB1/CB2)
Cannabinor (PRS-
hCB1 5,585 nM >300-fold
211,375)
hCB2 17.4 nM

Table 1: Binding affinities of Cannabinor for human cannabinoid receptors.[1]

Functional Activity

As a CB2 receptor agonist, Cannabinor activates downstream signaling pathways upon
receptor binding. The primary signaling cascade for Gi/o-coupled receptors like CB2 involves
the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cCAMP)
levels. While specific efficacy data (EC50, Emax) for Cannabinor are not publicly available, its
agonist activity was confirmed in preclinical studies.

Signaling Pathway

The activation of the CB2 receptor by Cannabinor initiates a cascade of intracellular events
characteristic of Gi/o-coupled GPCRs. This signaling pathway is central to its proposed
analgesic and anti-inflammatory effects.
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CB2 Receptor Signaling Pathway Activated by Cannabinor.
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Preclinical and Clinical Development
Preclinical Efficacy

Cannabinor demonstrated significant analgesic activity in a variety of preclinical animal models
of pain, including:

Nociceptive pain

Neuropathic pain

Visceral pain

Inflammatory pain in rodents

Post-operative pain in a porcine model

In these studies, the analgesic effect of Cannabinor was reported to be comparable or
superior to standard-of-care agents such as morphine, non-steroidal anti-inflammatory drugs
(NSAIDs), and gabapentin.

Toxicology and Safety Pharmacology

Preclinical toxicology and safety pharmacology studies were completed for an oral formulation
of Cannabinor to support human dosing. These studies included maximum tolerated dose
(MTD) assessments, a 28-day repeat-dose study, and a cardiovascular safety study in animals.
The results indicated that oral Cannabinor was safe and well-tolerated, with no serious
adverse events or target organ toxicity observed. Notably, no dose-limiting toxicities were
identified at doses expected to be therapeutically relevant, and no adverse effects on blood
pressure, heart rate, or electrocardiogram (ECG) intervals were detected.

Clinical Trials

Pharmos Corporation initiated a Phase 2a clinical program to evaluate the safety and analgesic
efficacy of an intravenous formulation of Cannabinor. Two key proof-of-concept studies were
conducted:
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e Capsaicin-Induced Pain Model: A randomized, double-blinded, crossover study in healthy
male volunteers to assess the effect of Cannabinor on capsaicin-evoked allodynia and
hyperalgesia.

o Third Molar Extraction Pain Model: A single-center, randomized, double-blinded, single-dose
study in healthy male subjects experiencing pain following the surgical extraction of a third
molar.

While Cannabinor was found to be safe and well-tolerated in these studies, it failed to meet
the primary endpoints for analgesic efficacy compared to placebo. The lack of efficacy in these
human pain models ultimately led to the discontinuation of its clinical development.

Experimental Protocols

The following are representative protocols for the key in vitro and in vivo assays used in the
characterization of Cannabinor and similar CB2 receptor agonists.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the human CB2
receptor.

Materials:

Membrane preparations from HEK-293 or CHO cells stably expressing the human CB2
receptor.

» Radioligand: [3H]CP-55,940 (a high-affinity cannabinoid receptor agonist).
e Test compound (e.g., Cannabinor).

¢ Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity
cannabinoid receptor ligand (e.g., 10 uM WIN 55,212-2).

o Assay Buffer: 50 mM Tris-HCI, 5 mM MgClz, 1 mM EDTA, 0.5% Bovine Serum Albumin
(BSA), pH 7.4.

e 96-well microplates.
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Glass fiber filters.

Scintillation cocktail and counter.

Procedure:

Prepare serial dilutions of the test compound in assay buffer.

In a 96-well plate, add the assay buffer, cell membranes (typically 5-20 ug of protein per
well), a fixed concentration of [3H]CP-55,940 (at or near its Kd value), and varying
concentrations of the test compound.

For total binding wells, add only the radioligand and membranes.

For non-specific binding wells, add the radioligand, membranes, and a saturating
concentration of the non-specific binding control.

Incubate the plate at 30°C for 60-90 minutes.

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell
harvester.

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity
using a scintillation counter.

Calculate the specific binding by subtracting the non-specific binding from the total binding.

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the
specific binding of the radioligand) by non-linear regression analysis.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is
the concentration of the radioligand and Kd is its dissociation constant.
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Workflow for Radioligand Binding Assay.

cAMP Accumulation Assay

Objective: To determine the functional agonist activity (EC50) of a test compound at the human
CB2 receptor.

Materials:
e CHO-K1 or HEK293 cells stably expressing the human CB2 receptor.

e Cell culture medium and supplements.
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o Assay Buffer: HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX (a phosphodiesterase
inhibitor), pH 7.4.

o Forskolin (an adenylyl cyclase activator).

e Test compound (e.g., Cannabinor).

e CAMP assay kit (e.g., HTRF or LANCE).

o 384-well white plates.

Procedure:

o Seed the CB2 receptor-expressing cells into a 384-well plate and incubate overnight.
o Prepare serial dilutions of the test compound in assay buffer.

e Remove the culture medium from the wells.

e Add the diluted test compound or vehicle control to the respective wells.

e Incubate the plate at room temperature for 15-30 minutes.

e Add a fixed concentration of forskolin (e.g., 10 uM final concentration) to all wells (except for
basal control) to stimulate cAMP production.

 Incubate the plate at room temperature for 30 minutes.

o Lyse the cells and measure the intracellular cAMP levels using a commercial CAMP detection
kit according to the manufacturer's instructions.

» Plot the percentage inhibition of forskolin-stimulated cCAMP levels against the log
concentration of the test compound.

 Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to
determine the EC50 (potency) and Emax (efficacy) values.
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Workflow for cAMP Accumulation Assay.

In Vivo Capsaicin-Induced Pain Model

Objective: To evaluate the analgesic efficacy of a test compound in a model of inflammatory

pain.

Animals: Male Sprague-Dawley rats or C57BL/6 mice.

Materials:

o Capsaicin solution (e.g., 1.5 pg in 50 pl of saline with 1% ethanol for rats).
e Test compound (e.g., Cannabinor) and vehicle.

e Von Frey filaments for assessing mechanical allodynia.
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e Radiant heat source for assessing thermal hyperalgesia.
Procedure:
o Acclimate the animals to the testing environment and handling procedures for several days.

o Establish baseline measurements for mechanical withdrawal threshold and thermal
withdrawal latency.

o Administer the test compound or vehicle via the desired route (e.g., oral, intraperitoneal).

» At a predetermined time post-dosing, induce a localized inflammatory response by injecting
capsaicin subcutaneously into the plantar surface of one hind paw.

At various time points after capsaicin injection, assess mechanical allodynia by applying von
Frey filaments to the paw and recording the withdrawal threshold.

o Assess thermal hyperalgesia by applying a radiant heat source to the paw and measuring
the withdrawal latency.

o Compare the responses in the drug-treated group to the vehicle-treated group to determine
the analgesic effect.

Conclusion

Cannabinor (PRS-211,375) represents a well-characterized, potent, and selective CB2
receptor agonist that progressed to clinical development based on a strong preclinical rationale
for its use as a non-psychotropic analgesic. While it demonstrated a favorable safety profile, its
failure to show efficacy in human clinical trials for acute pain highlights the challenges in
translating preclinical findings in pain research to clinical success. The development of
Cannabinor, though ultimately unsuccessful, has contributed valuable knowledge to the field
of cannabinoid pharmacology and the therapeutic potential of targeting the CB2 receptor.
Further research into the complexities of pain signaling and the role of the endocannabinoid
system is warranted to develop novel and effective analgesics.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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